3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17449151
InChI: InChI=1S/C7H4BrN3O2/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6/h1-3H,(H,12,13)
SMILES:
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid

CAS No.:

Cat. No.: VC17449151

Molecular Formula: C7H4BrN3O2

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid -

Specification

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
IUPAC Name 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid
Standard InChI InChI=1S/C7H4BrN3O2/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6/h1-3H,(H,12,13)
Standard InChI Key MOOKIBJOWMZDEK-UHFFFAOYSA-N
Canonical SMILES C1=C(N2C=C(N=CC2=N1)C(=O)O)Br

Introduction

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrazine family. It features a fused ring structure with a bromine atom at the 3-position of the imidazo ring and a carboxylic acid functional group at the 6-position. This compound is recognized for its potential applications in medicinal chemistry and biological research due to its unique chemical reactivity and biological activity.

Chemical Data Table

PropertyDescription
Molecular FormulaC7H5BrN3O2 (without hydrochloride)
Molecular WeightApproximately 278.49 g/mol (with hydrochloride)
Melting Point297°C to 299°C (hydrochloride form)
SolubilityEnhanced solubility due to hydrochloride form
Chemical StructureFused imidazo-pyrazine ring system

Synthesis Methods

The synthesis of 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of α-bromoketones with 2-aminopyridines under specific conditions, often utilizing tert-butyl hydroperoxide as an oxidant in solvents like ethyl acetate.

Synthesis Steps

  • Precursor Preparation: Synthesis begins with the preparation of α-bromoketones and 2-aminopyridines.

  • Cyclization Reaction: The precursors undergo a tandem cyclization and bromination reaction.

  • Purification: The product is purified using standard organic chemistry techniques.

Biological Activity and Applications

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid exhibits significant biological activity, making it a candidate for drug development initiatives. It has been studied for its potential as an antibacterial and anticancer agent due to its ability to interact with various biological targets.

Biological Activity Table

Biological ActivityDescription
Antibacterial ActivityPotential for inhibiting bacterial growth
Anticancer ActivityInvestigated for its ability to inhibit cancer cell proliferation
Drug DevelopmentUsed as an intermediate in synthesizing pharmaceutical compounds

Chemical Reactions and Reagents

The compound can undergo several types of chemical reactions, including substitution reactions with nucleophiles and oxidation reactions using tert-butyl hydroperoxide (TBHP). Palladium catalysts are often used for coupling reactions.

Common Reagents

  • Nucleophiles: Used for substitution reactions.

  • TBHP: Employed for oxidation reactions.

  • Palladium Catalysts: Utilized for coupling reactions.

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